U-46619

概要

説明

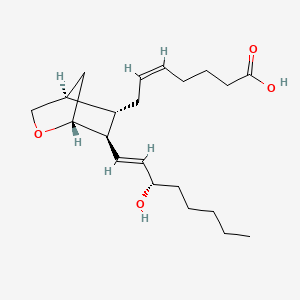

U-46619は、エンドペルオキシドプロスタグランジンPGH2の安定な合成アナログです。 これは1975年に初めて調製され、トロンボキサンA2受容体アゴニストとして作用します 。 この化合物は、血小板の形状変化と凝集、ならびに平滑筋収縮など、トロンボキサンA2受容体媒介応答を刺激する能力で知られています .

科学的研究の応用

U-46619 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.

作用機序

U-46619は、強力なトロンボキサンA2模倣薬として作用することにより効果を発揮します。 それはトロンボキサンA2受容体に結合し、さまざまなシグナル伝達経路の活性化につながります 。 この活性化は、血小板の形状変化、凝集、および平滑筋収縮をもたらします 。 含まれる分子標的は、トロンボキサンA2受容体と、p38 MAPKなどの関連するシグナル伝達分子です .

類似化合物の比較

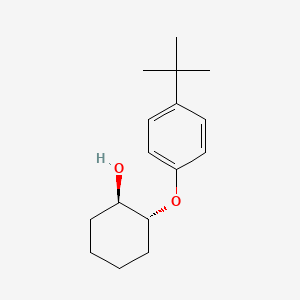

This compoundは、プロスタグランジンH2やトロンボキサンA2などの他の類似化合物と比較されます 。 これらの化合物はすべてトロンボキサンA2受容体に作用しますが、this compoundは、その安定性と強力なアゴニスト活性のためにユニークです 。他の類似の化合物には次のものがあります。

プロスタグランジンH2: トロンボキサンA2受容体にも作用しますが、this compoundよりも安定性が低い天然エンドペルオキシドです.

トロンボキサンA2: 同様の生物学的活性を有する天然化合物ですが、体内では急速に代謝されます.

This compoundの安定性と強力な活性は、科学研究や薬理学的試験において貴重なツールとなっています。

準備方法

U-46619の合成には、プロスタグランジンエンドペルオキシドアナログの調製が含まれます。 合成経路には通常、ヘプテン酸側鎖を有する二環式構造の形成が含まれます 。 反応条件は、多くの場合、所望の立体化学と官能基を達成するために、特定の試薬と触媒の使用を伴います 。this compoundの工業生産方法は広く文書化されていませんが、この化合物は一般的に実験目的で研究室で合成されています。

化学反応の分析

U-46619は、次のようなさまざまなタイプの化学反応を受けます。

酸化: this compoundは、使用される試薬と条件に応じて、さまざまな生成物を生成するために酸化することができます。

還元: この化合物は、さまざまな生物学的活性を有する異なるアナログを生成するために還元することができます。

置換: This compoundは、特定の官能基が他の官能基と置き換えられてその特性が変更される置換反応を受けることができます.

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます 。これらの反応から生成される主な生成物は、一般的に生物学的活性が変化したthis compoundのアナログです。

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

化学: これは、プロスタグランジンアナログの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: This compoundは、血小板凝集や平滑筋収縮など、さまざまな生物学的プロセスにおけるトロンボキサンA2受容体の役割を調査する研究で使用されます.

医学: この化合物は、心臓血管系への影響とその潜在的な治療的用途を理解するための薬理学的試験で使用されています.

産業: This compoundは、トロンボキサンA2受容体を標的とする新しい薬物および治療薬の開発に使用されています.

類似化合物との比較

U-46619 is compared with other similar compounds, such as prostaglandin H2 and thromboxane A2 . While all these compounds act on thromboxane A2 receptors, this compound is unique due to its stability and potent agonistic activity . Other similar compounds include:

Prostaglandin H2: A natural endoperoxide that also acts on thromboxane A2 receptors but is less stable than this compound.

Thromboxane A2: A natural compound with similar biological activities but is rapidly metabolized in the body.

This compound’s stability and potent activity make it a valuable tool in scientific research and pharmacological studies.

特性

IUPAC Name |

(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-BRSNVKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028475 | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-40-1 | |

| Record name | U 46619 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

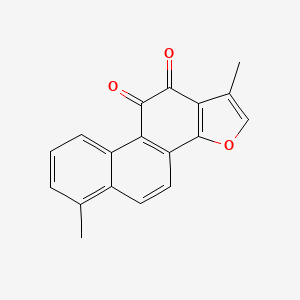

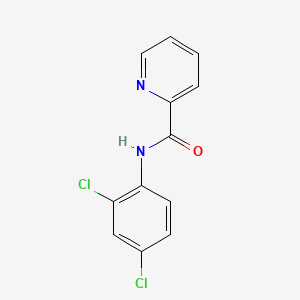

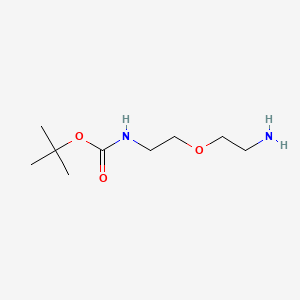

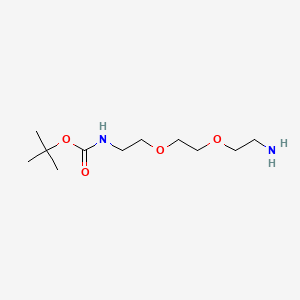

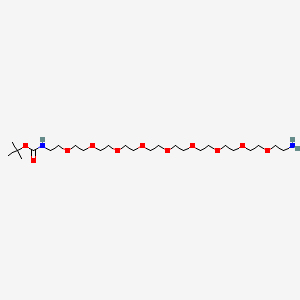

Feasible Synthetic Routes

A: U46619 is a potent and selective agonist of the thromboxane A2 (TXA2) receptor (TP). [, , ] It mimics the actions of TXA2, a potent vasoconstrictor and platelet aggregator. [, , ] Upon binding to the TP receptor, U46619 activates downstream signaling pathways, primarily through the Gq and G11 family of G proteins. [] This leads to increased phosphoinositide turnover, mobilization of intracellular calcium ([Ca2+]i), and activation of protein kinase C. [, ] These events ultimately result in vasoconstriction, platelet aggregation, and other cellular responses. [, ]

ANone:

A: Yes, U46619 exhibits species and tissue-dependent variations in its potency. For example, it is a more potent platelet aggregator in rats than in humans. [] Additionally, the contractile response to U46619 can differ significantly between various vascular beds, such as pulmonary and mesenteric arteries. [, ]

A: U46619 has been shown to induce hypertrophy in VSMCs by stimulating protein synthesis. [] This effect is mediated by protein kinase C-dependent increases in transforming growth factor-beta (TGF-beta) and basic fibroblast growth factor (bFGF). [] Both TGF-beta and bFGF interact to elicit an optimal hypertrophic response to U46619. []

A: Research indicates U46619 can differentially affect renal blood flow, causing vasoconstriction in the renal cortex and vasodilation in the medulla. [] This response appears to involve the activation of both endothelin ET(A) and ET(B) receptors. []

A: Yes, inhaled U46619 can cause bronchoconstriction in asthmatic individuals. [] This effect is primarily mediated by acetylcholine release from cholinergic nerves in the airways. [] Pretreatment with the cholinergic antagonist ipratropium bromide significantly reduces airway responsiveness to inhaled U46619, supporting this mechanism. []

A: Studies suggest that 20-HETE, a cytochrome P450-derived vasoconstrictor, contributes to the vascular effects of U46619. [] Inhibition of 20-HETE synthesis or antagonism of its action can attenuate the vasoconstrictor response to U46619, particularly when renal perfusion pressure is elevated. []

A: Yes, U46619 demonstrates variability in its contractile effects depending on the blood vessel type. In newborn piglets, pulmonary veins exhibit more vigorous constriction to U46619 than pulmonary arteries. [] In contrast, pulmonary resistance vessels display high sensitivity to U46619, exceeding the response of both arteries and veins. []

A: Interestingly, chronic antigen challenge in sensitized guinea pigs can transform the bronchoconstrictor effect of inhaled U46619 into a bronchodilation. [] This altered response is observed when the airways are in a state of chronic inflammation. [] Further research is needed to fully understand the underlying mechanisms driving this shift.

A: Yes, research suggests that oxidative stress can modulate the vasoconstrictor response to U46619. Studies in isolated rat hearts have shown that inducing oxidative stress reveals a potent vasoconstrictor effect of 8-epi prostaglandin F2α (8-epi PGF2α), an isoprostane that also interacts with the TP receptor. [] This suggests that oxidative stress may increase the sensitivity of the TP receptor to agonists like U46619 and 8-epi PGF2α. []

A: While U46619 is recognized as a selective TP receptor agonist, some studies indicate it might have additional targets or pathways influencing its actions. For example, in canine lingual arteries, a sustained contraction following U46619 washout was observed that appeared to be independent of extracellular calcium and protein kinase C, suggesting a unique mechanism distinct from typical TP receptor-mediated responses. []

A: Research suggests that U46619 can directly influence cardiac function. Studies in guinea pig left atrium revealed a positive inotropic effect of U46619, attributed to activation of specific thromboxane receptors and associated with increased phosphoinositide turnover. [] This direct cardiac effect contrasts with the previously recognized decrease in myocardial contractility observed in coronary-perfused preparations, which is primarily attributed to U46619-induced vasoconstriction. []

A: Research suggests a complex interplay of signaling pathways in U46619-induced platelet aggregation. While U46619 can trigger intracellular calcium mobilization and shape change independently, its ability to inhibit adenylyl cyclase and induce full platelet aggregation seems to require the secretion of other agonists that activate Gi-coupled receptors, such as the P2Y12 receptor. [] This indicates a synergistic interaction between different signaling pathways in mediating the full aggregatory response to U46619.

A: Studies show that U46619 can modulate norepinephrine release in the brain, specifically in the hippocampus. In vitro experiments demonstrated that U46619 inhibits the release of endogenous norepinephrine from rat hippocampal slices, likely by activating thromboxane receptors and indirectly influencing neuronal pathways that regulate norepinephrine release. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。